2-Fluoro-1,3-dimethyl-5-nitrobenzene

Description

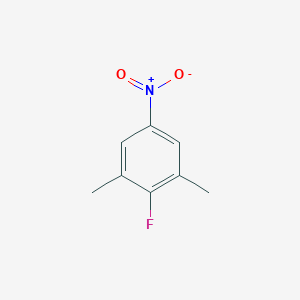

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-1,3-dimethyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-5-3-7(10(11)12)4-6(2)8(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJEBIHTVWPSCEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463653 | |

| Record name | 2-Fluoro-1,3-dimethyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1736-85-2 | |

| Record name | 2-Fluoro-1,3-dimethyl-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1736-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-1,3-dimethyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-1,3-dimethyl-5-nitrobenzene

Introduction: Strategic Importance in Medicinal Chemistry

2-Fluoro-1,3-dimethyl-5-nitrobenzene is a substituted nitroaromatic compound of significant interest in the field of drug discovery and development. Its primary value lies in its role as a key intermediate for the synthesis of complex molecular scaffolds, particularly those designed to interact with biological targets. The strategic placement of the fluoro, dimethyl, and nitro groups on the benzene ring imparts specific reactivity and properties that are leveraged by medicinal chemists. The electron-withdrawing nitro group activates the aromatic ring for certain transformations and serves as a precursor to a synthetically versatile aniline derivative. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of advanced therapeutics. It is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a detailed understanding of this important building block.

Part 1: Physicochemical and Safety Data

A thorough understanding of a chemical intermediate's properties and hazards is foundational to its effective and safe use in a laboratory setting. This section consolidates key data for this compound.

1.1: Structural and Physicochemical Properties

The arrangement of substituents on the aromatic ring dictates the molecule's reactivity and physical characteristics. The data presented below are derived from computational models and supplier databases, providing a reliable reference for experimental planning.

| Property | Value | Source(s) |

| CAS Number | 1736-85-2 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₈H₈FNO₂ | PubChem[1] |

| Molecular Weight | 169.15 g/mol | PubChem[1] |

| Appearance | Yellow oil or solid (typical for nitroaromatics) | Inferred |

| Computed XLogP3 | 2.6 | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

1.2: Safety and Hazard Information

As with all nitroaromatic compounds, this compound must be handled with appropriate care. The following GHS hazard classifications have been reported and should be strictly observed.[1]

-

H302: Harmful if swallowed (Acute toxicity, oral)

-

H315: Causes skin irritation (Skin corrosion/irritation)

-

H319: Causes serious eye irritation (Serious eye damage/eye irritation)

-

H335: May cause respiratory irritation (Specific target organ toxicity, single exposure)

Handling Recommendations:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors or dust.

-

Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice.

Part 2: Synthesis and Characterization

The synthesis of this compound is a critical step in its utilization. This section outlines a proposed synthetic pathway based on established principles of electrophilic aromatic substitution, followed by a discussion of expected characterization data.

2.1: Proposed Synthesis via Electrophilic Nitration

The most logical and direct route to this compound is the electrophilic nitration of the corresponding precursor, 1-fluoro-3,5-dimethylbenzene. The fluorine atom and the two methyl groups are ortho-, para-directing activators. The C2, C4, and C6 positions are activated; however, nitration is expected to occur at the C5 position (para to the fluorine and ortho to both methyl groups) due to steric hindrance at the C2 and C6 positions.

The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[2]

Caption: Proposed synthesis of this compound.

Representative Experimental Protocol (Nitration): This protocol is based on analogous nitration procedures for activated aromatic compounds and should be optimized for this specific substrate.[2]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 98%, ~3-4 equivalents) to 0-5 °C in an ice-water bath.

-

Nitrating Mixture: Slowly add concentrated nitric acid (HNO₃, 70%, 1.1 equivalents) dropwise to the cold sulfuric acid, ensuring the temperature remains below 10 °C.

-

Substrate Addition: To this nitrating mixture, add 1-fluoro-3,5-dimethylbenzene (1.0 equivalent) dropwise over 30-60 minutes, maintaining the internal temperature at 0-5 °C. The causality for this low temperature is to control the rate of the highly exothermic reaction and to minimize the formation of dinitrated or oxidized byproducts.

-

Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Reaction progress should be monitored by a suitable technique (e.g., TLC or GC-MS).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the reaction and precipitates the organic product.

-

Extraction: Extract the product from the aqueous mixture using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to neutralize residual acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or distillation.

2.2: Expected Spectroscopic Characterization

Expected ¹H NMR (in CDCl₃):

-

Aromatic Protons: Two singlets (or narrow doublets due to long-range H-F coupling) would be expected in the aromatic region (~7.8-8.2 ppm). These correspond to the two equivalent protons ortho to the nitro group.

-

Methyl Protons: A singlet (or a doublet due to H-F coupling) in the upfield region (~2.3-2.6 ppm) integrating to 6 protons, corresponding to the two equivalent methyl groups.

Expected ¹³C NMR (in CDCl₃):

-

Six distinct signals would be expected in the aromatic region (110-165 ppm). The carbon attached to the fluorine atom will appear as a doublet with a large coupling constant (J_CF). The carbons flanking the nitro group will be significantly deshielded.

-

One signal in the aliphatic region (~15-25 ppm) corresponding to the two equivalent methyl carbons.

Expected IR Spectroscopy (ATR):

-

N-O Stretch (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹.

-

C-F Stretch: A strong band in the region of 1100-1250 cm⁻¹.

-

C-H Stretch (Aromatic & Aliphatic): Bands above 3000 cm⁻¹ (aromatic) and below 3000 cm⁻¹ (aliphatic).

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Part 3: Application in Synthesis

The primary utility of this compound is as a precursor to 4-fluoro-2,6-dimethylaniline. This aniline is a valuable building block for various targets, including non-steroidal androgen receptor antagonists.[5]

3.1: Reduction to 4-Fluoro-2,6-dimethylaniline

The conversion of the nitro group to an amine is a common and crucial transformation. Catalytic hydrogenation is a clean and efficient method for this reduction.

Caption: Reduction of the nitro group to form the corresponding aniline.

Representative Experimental Protocol (Catalytic Hydrogenation): This protocol is based on standard procedures for the reduction of nitroarenes.[5][6]

-

Setup: In a hydrogenation vessel, dissolve this compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

-

Catalyst: Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) to the solution. The choice of a noble metal catalyst like palladium is due to its high efficacy in reducing nitro groups under mild conditions with high yields.

-

Hydrogenation: Seal the vessel and purge with nitrogen, then introduce hydrogen gas (H₂), typically at a pressure of 1-4 atm.

-

Reaction: Stir the mixture vigorously at room temperature until hydrogen uptake ceases. The reaction is usually complete within a few hours and can be monitored by TLC or GC-MS.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 4-fluoro-2,6-dimethylaniline, which can be used directly or purified further if necessary.

3.2: Role as a Precursor to Androgen Receptor Antagonists

Androgen receptor (AR) antagonists are a cornerstone of therapy for prostate cancer. Second-generation antagonists like enzalutamide and apalutamide are designed to bind to the AR with high affinity, preventing its activation by androgens. The 4-fluoro-2,6-dimethylaniline moiety, derived from the title compound, is a plausible structural component for novel AR antagonists, providing a scaffold for further chemical elaboration to build the final pharmacologically active molecule.

Conclusion

This compound (CAS: 1736-85-2) is a valuable chemical intermediate whose utility is primarily defined by its potential as a precursor to 4-fluoro-2,6-dimethylaniline. The synthetic routes outlined in this guide, based on established chemical principles, provide a robust framework for its preparation and subsequent transformation. Its role as a building block for creating sophisticated molecules, such as potential androgen receptor antagonists, underscores its importance to the drug discovery and development pipeline. Adherence to strict safety protocols is essential when handling this and other nitroaromatic compounds.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11367232, this compound. PubChem.

- Google Patents. (2010). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

- Google Patents. (1971). Process for preparing 4-fluoro-3-nitroaniline.

- Google Patents. (2010). Preparation method of para-fluoroaniline.

- Google Patents. (2007). Pharmaceutical combinations for compensating for a testosterone deficiency in men while simultaneously protecting the prostate.

- Google Patents. (2020). Preparation method of 1-nitro-2-ethyl-4-fluorobenzene.

- Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.

- Zeynep, K., & Metin, B. (n.d.). † 1H-NMR and 13C-NMR Spectra.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Wiley SpectraBase. (n.d.). SpectraBase.

- National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS.

- Google Patents. (1998). Irreversible non-steroidal antagonist compound and its use in the treatment of prostate cancer.

- Google Patents. (2011). Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases.

- Google Patents. (2014). Inhibitors/androgen receptor modulators and methods of use thereof.

- Google Patents. (1998). United States Patent (19).

- YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy.

- Wiley. (n.d.). 1-Fluoro-2-nitro-benzene - Optional[13C NMR] - Chemical Shifts - SpectraBase.

Sources

- 1. This compound | C8H8FNO2 | CID 11367232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

2-Fluoro-1,3-dimethyl-5-nitrobenzene physical properties

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-1,3-dimethyl-5-nitrobenzene (CAS: 1736-85-2)

Executive Summary

This technical guide provides a comprehensive analysis of the physical and chemical properties of this compound (CAS No. 1736-85-2). This compound is a key substituted nitrobenzene derivative with significant utility as a molecular building block in synthetic organic chemistry. Its unique substitution pattern, featuring a fluorine atom, two methyl groups, and a nitro group, imparts specific reactivity and physical characteristics that are of considerable interest to researchers in medicinal chemistry and materials science. This document details its chemical identity, core physicochemical properties, spectroscopic signature, a plausible synthetic pathway, and essential safety protocols. The information is curated for researchers, scientists, and drug development professionals, emphasizing the practical application and theoretical underpinnings of its properties.

Introduction to this compound

Chemical Identity and Structure

This compound, also known as 2-Fluoro-5-nitro-m-xylene, is an aromatic organic compound.[1] Its structure consists of a benzene ring substituted with a fluorine atom at position 2, two methyl groups at positions 1 and 3, and a nitro group at position 5. The presence and arrangement of these functional groups are critical in defining its chemical behavior and physical properties.

The key identifiers for this compound are:

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₈H₈FNO₂[1]

-

Molecular Weight: 169.15 g/mol [1]

-

Canonical SMILES: CC1=CC(=CC(=C1F)C)[O-][1]

Significance in Medicinal Chemistry and Drug Development

Substituted nitroaromatic and fluorinated compounds are foundational scaffolds in modern drug discovery.[3][4][5][6] this compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics.[7] It has been identified as a key starting material for preparing (benzoylaminophenoxy)phenol derivatives, which function as androgen receptor antagonists.[2][7] Such antagonists are investigated for their potential in treating androgen-dependent conditions, most notably prostate cancer.[7] The specific arrangement of substituents allows for regioselective transformations, making it a valuable and versatile building block for medicinal chemists.[8]

The strategic incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and membrane permeability.[3][4][5] The nitro group, while sometimes associated with toxicity, is a powerful electron-withdrawing group and a versatile synthetic handle that can be reduced to an amine, enabling a wide range of subsequent chemical modifications.[6]

Core Physicochemical Properties

The physical properties of a compound are paramount for its handling, reaction setup, and purification. The data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO₂ | PubChem[1] |

| Molecular Weight | 169.15 g/mol | PubChem[1] |

| Appearance | Yellow crystalline solid | Smolecule[7] |

| Melting Point | 42-43 °C | Smolecule[7] |

| Boiling Point | 111-112 °C (at reduced pressure) | Smolecule[7] |

| Topological Polar Surface Area | 45.8 Ų | PubChem[1] |

| XLogP3 (Computed) | 2.6 | PubChem[1] |

Causality Insight: The melting point of 42-43 °C indicates the compound is a solid at standard room temperature, which simplifies handling and weighing compared to a liquid. The positive XLogP3 value suggests a higher solubility in organic solvents than in water, a critical factor for selecting appropriate solvent systems for reactions and chromatography.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. Based on its structure, the following spectral characteristics are expected.

-

¹H NMR Spectroscopy: The proton NMR spectrum would be complex due to the asymmetric substitution pattern. One would expect to see two singlets in the aromatic region (around 7.0-8.0 ppm) corresponding to the two non-equivalent aromatic protons. Two singlets would also appear in the aliphatic region (around 2.0-2.5 ppm) for the two distinct methyl groups.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The carbons attached to the electron-withdrawing nitro and fluoro groups would be shifted downfield.

-

¹⁹F NMR Spectroscopy: A single resonance is expected for the fluorine atom. Its chemical shift and coupling to adjacent protons would provide definitive structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum would prominently feature strong absorption bands characteristic of the nitro group (NO₂) at approximately 1520-1560 cm⁻¹ (asymmetric stretch) and 1345-1385 cm⁻¹ (symmetric stretch). A C-F stretching band would also be visible, typically in the 1000-1400 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 169.15, corresponding to the molecular weight of the compound.

Synthesis and Reactivity Insights

Proposed Synthetic Pathway

While specific industrial syntheses are often proprietary, a logical and established laboratory-scale synthesis can be proposed based on fundamental electrophilic aromatic substitution principles. The most direct route involves the nitration of 2-fluoro-1,3-dimethylbenzene (2-fluoro-m-xylene). The directing effects of the substituents (ortho-, para-directing for methyl and fluorine; meta-directing for nitro) must be considered. The two methyl groups and the fluorine atom are activating and will direct the incoming electrophile (the nitronium ion, NO₂⁺). The 5-position is sterically accessible and electronically favored for substitution.

Caption: Proposed synthesis via electrophilic nitration.

Expertise Insight: The choice of nitrating agent (a mixture of concentrated nitric and sulfuric acid) is critical. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the activation energy of the aromatic substitution. The reaction temperature must be carefully controlled (typically kept low with an ice bath) to prevent over-nitration or side reactions.[9]

Experimental Protocols

Trustworthiness in scientific data comes from robust and self-validating methodologies.

Protocol for Melting Point Determination

This protocol ensures accurate determination of a key physical property, which also serves as an indicator of purity.

-

System Calibration: Before analysis, verify the accuracy of the digital melting point apparatus using certified reference standards with melting points bracketing the expected range (e.g., benzophenone, 47-49 °C).

-

Sample Preparation: Finely powder a small amount of the dry this compound. Tightly pack the powder into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in the apparatus. Use a rapid heating ramp (e.g., 10 °C/min) to find an approximate melting range.

-

Refined Measurement: Repeat the measurement with a fresh sample, using a slow ramp rate (1-2 °C/min) starting from ~10 °C below the approximate melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. A sharp melting range (≤ 1 °C) is indicative of high purity.

Protocol for Purity Assessment by Reverse-Phase HPLC

This workflow provides quantitative data on the purity of the compound and can detect the presence of impurities.

-

System Suitability: Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL in acetonitrile). Make five replicate injections. The system is deemed suitable if the relative standard deviation (RSD) for peak area and retention time is less than 2.0%. This validates that the analytical system is performing with adequate precision.

-

Methodology:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Dissolve the sample to be tested in the mobile phase and inject it into the HPLC system.

-

Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

% Purity = (Area of Main Peak / Total Area of All Peaks) * 100

-

Safety and Handling

Professional laboratory practice requires a thorough understanding of a compound's hazards.

| Hazard Class | GHS Statement | Precautionary Codes |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P501 |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313 |

| Eye Damage/Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |

| STOT, Single Exposure | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |

| (Source: PubChem[1]) |

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a well-characterized chemical intermediate with defined physical properties that make it valuable for synthetic applications, particularly in the field of drug discovery. Its solid state, moderate melting point, and solubility in organic solvents facilitate its use in a laboratory setting. A clear understanding of its spectroscopic signature, reactivity, and safety profile, as detailed in this guide, is essential for its effective and safe utilization in the synthesis of novel, high-value molecules.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11367232, this compound.

- ChemBK. (2024, April 9). 5-Fluoro-1,3-dimethyl-2-nitrobenzene.

- The Royal Society of Chemistry. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines.

- Google Patents. (n.d.). US4069262A - Preparation of 2-fluoronitrobenzene.

- The Royal Society of Chemistry. (n.d.). DNDMH-Mediated Direct Nitration of Aryl Alkenes.

- PrepChem.com. (n.d.). Synthesis of 2-fluoro-5-nitro-toluene.

- Aobchem. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7426, 1,3-Dimethyl-5-nitrobenzene.

- MDPI. (n.d.). Fluorine in drug discovery: Role, design and case studies.

- Wikipedia. (n.d.). 2-Fluoronitrobenzene.

- National Center for Biotechnology Information. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.

- ResearchGate. (2013). Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines.

- JSciMed Central. (n.d.). Biological Potential of FluoroBenzene Analogs.

- National Center for Biotechnology Information. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

- MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.

- Scribd. (n.d.). CH13 Hydrocarbons Shobhit Nirwan.

Sources

- 1. This compound | C8H8FNO2 | CID 11367232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1736-85-2 [chemicalbook.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy this compound | 1736-85-2 [smolecule.com]

- 8. ossila.com [ossila.com]

- 9. prepchem.com [prepchem.com]

- 10. chembk.com [chembk.com]

An In-depth Technical Guide to 2-Fluoro-1,3-dimethyl-5-nitrobenzene: Synthesis, Characterization, and Reactivity

This guide provides a comprehensive technical overview of 2-Fluoro-1,3-dimethyl-5-nitrobenzene, a key intermediate in the synthesis of advanced organic molecules. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, structural characterization, and chemical reactivity of this versatile compound, grounding all claims in authoritative scientific principles and literature.

Introduction and Core Properties

This compound is a substituted aromatic compound with the chemical formula C₈H₈FNO₂.[1][2] Its structure, featuring a benzene ring functionalized with a fluorine atom, two methyl groups, and a nitro group, makes it a valuable building block in organic synthesis. The interplay of these substituents governs its reactivity and utility, particularly as an intermediate in the development of androgen receptor antagonists for conditions such as prostate cancer.[1][3]

The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the aromatic ring, activating it towards certain types of reactions. This, combined with the presence of a fluorine atom, a good leaving group in specific contexts, and two methyl groups that modulate the molecule's steric and electronic profile, results in a compound with a unique chemical personality.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1736-85-2 | PubChem[1] |

| Molecular Formula | C₈H₈FNO₂ | PubChem[1] |

| Molecular Weight | 169.16 g/mol | Smolecule[2] |

| Appearance | Yellow crystalline solid | Smolecule[2] |

| Melting Point | 42-43 °C | Smolecule[2] |

| Boiling Point | 111-112 °C (at reduced pressure) | Smolecule[2] |

| SMILES | CC1=CC(=CC(=C1F)C)[O-] | PubChem[1] |

Synthesis of this compound

The most direct and industrially scalable synthesis of this compound involves the electrophilic nitration of 2-fluoro-1,3-dimethylbenzene (2-fluoro-m-xylene). The rationale behind this approach lies in the directing effects of the substituents on the aromatic ring. The two methyl groups are activating and ortho-, para-directing, while the fluorine atom is deactivating but also ortho-, para-directing. The nitration is expected to occur at the position that is para to the fluorine and meta to the two methyl groups, which is the most sterically accessible and electronically favorable position.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the nitration of substituted benzenes and is adapted for the specific synthesis of this compound.

Materials:

-

2-Fluoro-1,3-dimethylbenzene

-

Concentrated nitric acid (68%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add a calculated amount of concentrated nitric acid to a stirred volume of concentrated sulfuric acid. The temperature should be maintained below 10 °C during the addition. This exothermic reaction generates the nitronium ion (NO₂⁺), the active electrophile in the reaction.

-

Nitration Reaction: To the cooled nitrating mixture, add 2-fluoro-1,3-dimethylbenzene dropwise via a dropping funnel, ensuring the reaction temperature does not exceed 10-15 °C. The slow addition is crucial to control the exothermic reaction and prevent side reactions. After the addition is complete, allow the mixture to stir at room temperature for a specified time to ensure the reaction goes to completion.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. This quenches the reaction and precipitates the crude product. Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Washing and Drying: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield pure this compound as a yellow crystalline solid.

Structural Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | Two singlets for the aromatic protons (around δ 7.8-8.2 ppm) and a singlet for the two equivalent methyl groups (around δ 2.3-2.5 ppm). |

| ¹³C NMR | Signals for the aromatic carbons, with the carbon attached to the fluorine showing a characteristic C-F coupling. Signals for the methyl carbons will also be present. |

| IR (cm⁻¹) | Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), asymmetric and symmetric NO₂ stretching (around 1530 and 1350 cm⁻¹), and C-F stretching. |

| Mass Spec (m/z) | Molecular ion peak at approximately 169.05, corresponding to the molecular weight of the compound. |

Disclaimer: The NMR data presented is predicted based on the chemical structure and typical values for similar compounds. Experimental verification is recommended for definitive structural confirmation.

Chemical Reactivity: Nucleophilic Aromatic Substitution

A key aspect of the reactivity of this compound is its susceptibility to nucleophilic aromatic substitution (SₙAr). The strong electron-withdrawing effect of the nitro group, positioned para to the fluorine atom, activates the aromatic ring for nucleophilic attack. The fluorine atom, in this context, acts as an efficient leaving group.

Mechanism of Nucleophilic Aromatic Substitution

The SₙAr reaction proceeds through a two-step addition-elimination mechanism.

-

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the nitro group.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, yielding the substituted product.

Sources

An In-depth Technical Guide to 2-Fluoro-1,3-dimethyl-5-nitrobenzene: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 2-Fluoro-1,3-dimethyl-5-nitrobenzene, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the molecule's core physicochemical properties, outlines a logical synthetic pathway, and explores its significant applications, particularly in the development of therapeutic agents.

Core Physicochemical & Structural Data

This compound is an aromatic organic compound characterized by a benzene ring substituted with a fluorine atom, two methyl groups, and a nitro group.[1] This specific arrangement of functional groups dictates its reactivity and utility as a building block in complex organic synthesis.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈FNO₂ | PubChem[2] |

| Molecular Weight | 169.15 g/mol | PubChem[2] |

| CAS Number | 1736-85-2 | Smolecule, PubChem[1][2] |

| Appearance | Yellow Crystalline Solid | Smolecule[1] |

| Melting Point | 42-43 °C | Smolecule[1] |

| Boiling Point | 111-112 °C (at reduced pressure) | Smolecule[1] |

| IUPAC Name | This compound | PubChem[2] |

The presence of an electron-withdrawing nitro group and a halogen atom on the aromatic ring significantly influences the molecule's electronic properties, making it a valuable substrate for various chemical transformations.

Synthesis Pathway: Electrophilic Nitration

The synthesis of this compound is logically achieved through the electrophilic aromatic substitution of 2-fluoro-1,3-dimethylbenzene. The directing effects of the substituents on the starting material are crucial for achieving the desired isomer. The fluorine atom is an ortho-, para-director, while the methyl groups are also ortho-, para-directing. The position para to the fluorine atom is the most sterically accessible and electronically favorable site for nitration.

Proposed Experimental Protocol: Nitration of 2-Fluoro-1,3-dimethylbenzene

This protocol is based on established methodologies for the nitration of substituted aromatic compounds.[3][4]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-fluoro-1,3-dimethylbenzene to a cooled mixture of concentrated sulfuric acid.

-

Temperature Control: Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C. This is critical to control the exothermic reaction and prevent the formation of dinitrated byproducts.

-

Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the stirred solution. The rate of addition should be controlled to keep the internal temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at a low temperature for a specified period. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, to yield pure this compound.

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The primary significance of this compound lies in its role as a crucial intermediate in the synthesis of pharmacologically active molecules.

Intermediate for Androgen Receptor Antagonists

This compound is a key building block for creating (benzoylaminophenoxy)phenol derivatives.[1][5] These derivatives have been identified as potent androgen receptor antagonists. By competitively binding to androgen receptors, they can inhibit the action of hormones like testosterone, making them promising candidates for the treatment of androgen-dependent diseases such as prostate cancer.[1]

The synthetic utility stems from the reactivity of the nitro group, which can be readily reduced to an amine. This amino group can then undergo various coupling reactions to build more complex molecular architectures.

Diagram: Role in Synthesis of Androgen Receptor Antagonists

Caption: Synthetic utility as an intermediate for androgen receptor antagonists.

The fluorinated nature of this intermediate is also noteworthy. The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance properties like metabolic stability, binding affinity, and lipophilicity.[6]

Safety and Handling

As with many nitroaromatic compounds, this compound requires careful handling. It is classified as harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2][7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and specialized chemical intermediate with a defined set of physicochemical properties. Its synthesis is grounded in the fundamental principles of electrophilic aromatic substitution. The compound's primary importance is demonstrated in its application as a key starting material for the development of novel androgen receptor antagonists, highlighting its potential contribution to the discovery of new therapeutics for hormone-dependent cancers. The strategic placement of its functional groups provides a versatile platform for synthetic chemists to construct complex and biologically active molecules.

References

- Aobchem. (n.d.). This compound.

- Smolecule. (2023, August 15). Buy this compound | 1736-85-2.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ACS Publications. (2022, September 14). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines.

- Google Patents. (n.d.). US4069262A - Preparation of 2-fluoronitrobenzene.

- PubChem. (n.d.). 5-Fluoro-1,3-dimethyl-2-nitrobenzene. National Center for Biotechnology Information.

- PrepChem.com. (n.d.). Synthesis of 2-fluoro-5-nitro-toluene.

- MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.

Sources

- 1. Buy this compound | 1736-85-2 [smolecule.com]

- 2. This compound | C8H8FNO2 | CID 11367232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound | 1736-85-2 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. 5-Fluoro-1,3-dimethyl-2-nitrobenzene, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to 2-Fluoro-1,3-dimethyl-5-nitrobenzene: Synthesis, Properties, and Applications in Medicinal Chemistry

Introduction

2-Fluoro-1,3-dimethyl-5-nitrobenzene is a substituted nitroaromatic compound of significant interest in the field of medicinal chemistry. Its unique structural arrangement, featuring a fluorine atom, two methyl groups, and a nitro group on a benzene ring, makes it a valuable and reactive intermediate. The electron-withdrawing nature of the nitro group, combined with the directing effects of the other substituents, activates the molecule for specific chemical transformations. This guide provides a comprehensive technical overview of its chemical identity, a robust protocol for its synthesis, detailed characterization methods, and its critical role as a building block in the development of therapeutic agents.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1][2] It is identified by the Chemical Abstracts Service (CAS) Registry Number 1736-85-2 .[1][2]

Physicochemical and Structural Data

A precise understanding of a compound's properties is fundamental to its application in research and development. The key identifiers and computed physicochemical properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1][2] |

| CAS Number | 1736-85-2 | PubChem[1][2] |

| Molecular Formula | C₈H₈FNO₂ | PubChem[1][2] |

| Molecular Weight | 169.15 g/mol | PubChem[1] |

| Appearance | Yellow Crystalline Solid | Smolecule[3] |

| Melting Point | 42-43 °C | Smolecule[3] |

| Boiling Point | 111-112 °C (at reduced pressure) | Smolecule[3] |

| XLogP3 (Computed) | 2.6 | PubChem[1] |

Synthesis and Mechanistic Rationale

The most direct and industrially scalable method for preparing this compound is through the electrophilic aromatic substitution (nitration) of its precursor, 2-fluoro-1,3-dimethylbenzene.

Core Principle: Electrophilic Nitration

The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion.

The aromatic ring of 2-fluoro-1,3-dimethylbenzene acts as a nucleophile, attacking the nitronium ion. The existing substituents—two electron-donating methyl groups and a weakly electron-withdrawing fluorine atom—are ortho, para-directing. The position of nitration is sterically and electronically governed. The C5 position is favored as it is para to one of the activating methyl groups and meta to the fluorine, with minimal steric hindrance compared to the other activated positions.

Below is a proposed workflow for this synthesis, representing a standard and reliable laboratory procedure.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on established methods for aromatic nitration.

Reagents:

-

2-Fluoro-1,3-dimethylbenzene

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (90% or higher)

-

Ice, Deionized Water

-

Dichloromethane (or Ethyl Acetate)

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride (Brine) Solution

-

Anhydrous Magnesium Sulfate

-

Ethanol

Procedure:

-

Preparation of Nitrating Mixture: In a dropping funnel, carefully add fuming nitric acid to concentrated sulfuric acid in a 1:1 volume ratio. The addition should be performed slowly in an ice bath to dissipate heat.

-

Reaction Setup: Charge a three-necked round-bottom flask, equipped with a mechanical stirrer and a thermometer, with 2-fluoro-1,3-dimethylbenzene.

-

Reaction: Cool the flask containing the starting material to 0-5 °C using an ice-salt bath.

-

Addition: Begin the slow, dropwise addition of the cold nitrating mixture to the stirred starting material. The internal temperature must be rigorously maintained below 10 °C to prevent over-nitration and the formation of byproducts. The causality here is critical: exothermic nitration can easily lead to undesired isomers or dinitro products if not thermally controlled.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Workup - Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This step quenches the reaction and precipitates the crude product.

-

Workup - Extraction: Transfer the resulting slurry to a separatory funnel and extract the product with an organic solvent like dichloromethane (3x volumes).

-

Workup - Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine. This self-validating washing sequence ensures complete removal of acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the resulting solid by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the final product as a yellow crystalline solid.

Structural Characterization

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to the different protons. The two aromatic protons will appear as singlets or narrow doublets in the downfield region (typically 7.5-8.5 ppm) due to the deshielding effect of the nitro group. The two methyl groups will appear as a singlet in the upfield region (around 2.3-2.5 ppm), integrating to 6 protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display 6 distinct signals for the aromatic carbons, with the carbon bearing the nitro group (C5) being the most downfield. The carbon attached to the fluorine (C2) will show a characteristic large coupling constant (¹JCF). The carbons bearing the methyl groups (C1, C3) and the methyl carbons themselves will also be identifiable.

-

Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry would show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 169.15). Characteristic fragmentation patterns for nitroaromatic compounds, such as the loss of NO₂ (m/z = 46) and NO (m/z = 30), would also be expected.

Applications in Drug Development

The primary and most significant application of this compound is as a key intermediate in the synthesis of novel therapeutic agents.

Precursor for Androgen Receptor Antagonists

This molecule is a crucial building block for creating (benzoylaminophenoxy)phenol derivatives.[4][5] These derivatives are investigated as potent androgen receptor (AR) antagonists. The rationale for this application lies in the compound's reactivity. The nitro group can be readily reduced to an amine, which can then be further functionalized. The fluorine atom can be displaced via nucleophilic aromatic substitution (SNAr), allowing for the introduction of larger, more complex moieties.

Mechanism of Action in Prostate Cancer: Androgen receptor antagonists are vital in treating androgen-dependent diseases, most notably prostate cancer.[4] They function by competitively binding to the androgen receptor, thereby blocking the binding and action of endogenous androgens like testosterone and dihydrotestosterone. This inhibition of AR signaling can halt the growth and proliferation of prostate cancer cells. By using this compound as a starting scaffold, medicinal chemists can synthesize libraries of novel compounds, systematically modifying the structure to optimize potency, selectivity, and pharmacokinetic properties for developing next-generation prostate cancer therapies.[4]

Caption: Role of the title compound in the synthesis of androgen receptor antagonists.

Safety and Handling

As with all nitroaromatic compounds, this compound must be handled with appropriate caution.

| Hazard Class | GHS Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed.[1] |

| Skin Irritation | H315: Causes skin irritation.[1] |

| Eye Irritation | H319: Causes serious eye irritation.[1] |

| STOT SE 3 | H335: May cause respiratory irritation.[1] |

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than a simple chemical entity; it is an enabling tool for drug discovery professionals. Its well-defined properties, straightforward synthesis, and versatile reactivity make it an ideal starting point for constructing complex molecules with high therapeutic potential. A thorough understanding of its chemistry and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the development of innovative pharmaceuticals, particularly in the ongoing fight against prostate cancer.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). 1-Fluoro-3-nitrobenzene. National Center for Biotechnology Information.

- Google Patents. (n.d.). CN101177400A - Method for producing 2-fluorin-3-nitrotoluene.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. This compound | C8H8FNO2 | CID 11367232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 1736-85-2 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - PMC [pmc.ncbi.nlm.nih.gov]

2-Fluoro-1,3-dimethyl-5-nitrobenzene synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-1,3-dimethyl-5-nitrobenzene

Abstract

This technical guide provides a comprehensive overview of a robust and reliable pathway for the synthesis of this compound, a key chemical intermediate in the development of androgen receptor antagonists.[1][2] The document is structured for researchers and drug development professionals, offering a deep dive into the strategic selection of the synthesis route, a detailed mechanistic explanation, a step-by-step experimental protocol, and critical safety considerations. The featured synthesis leverages the Balz-Schiemann reaction, a classic yet highly effective method for the regioselective introduction of fluorine onto an aromatic ring.[3][4] This guide emphasizes the causality behind experimental choices, ensuring a thorough understanding of the transformation from the starting material, 3,5-Dimethyl-4-aminonitrobenzene, to the final fluorinated product.

Introduction

The Significance of Fluorinated Aromatic Scaffolds in Drug Discovery

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties. Attributes such as increased metabolic stability, enhanced binding affinity, and improved membrane permeability are frequently observed. Consequently, organofluorine compounds constitute a significant portion of modern pharmaceuticals and agrochemicals. The synthesis of aryl fluorides, however, is not trivial; direct fluorination of aromatic rings is often violent and non-selective.[5][6] This necessitates indirect, more controlled methods, which are central to the work of medicinal and process chemists.

Profile of this compound: A Key Intermediate

This compound (CAS: 1736-85-2) is a substituted nitroaromatic compound.[7] Its structure is particularly valuable as a building block in medicinal chemistry. Notably, it serves as a reported intermediate in the synthesis of (benzoylaminophenoxy)phenol derivatives, which have been investigated as androgen receptor antagonists for conditions such as prostate cancer.[1][2] The precise arrangement of the fluoro, dimethyl, and nitro groups provides a versatile scaffold for further functionalization.

Strategic Synthesis Pathway Selection

Evaluating Potential Routes

Several strategies could be envisioned for the synthesis of the target molecule:

-

Direct Nitration: Nitration of 1-fluoro-3,5-dimethylbenzene. This approach is often complicated by the formation of regioisomers, as the directing effects of the activating methyl groups and the ortho-, para-directing fluorine atom can lead to a mixture of products, complicating purification.

-

Nucleophilic Aromatic Substitution (SNAr): Displacement of a leaving group (e.g., chlorine) from a precursor like 2-chloro-1,3-dimethyl-5-nitrobenzene using a fluoride source. This typically requires harsh conditions and a strongly activated substrate.[6]

-

Diazotization-Fluorination (Balz-Schiemann Reaction): Conversion of a primary aromatic amine, such as 3,5-dimethyl-4-aminonitrobenzene, into a diazonium salt, followed by fluorination.

Rationale for Selecting the Balz-Schiemann Reaction

For achieving high regioselectivity and reliable yields, the Balz-Schiemann reaction is the superior choice. First reported in 1927 by Günther Balz and Günther Schiemann, this reaction transforms a primary aromatic amine into an aryl fluoride via a diazonium tetrafluoroborate intermediate.[4][8] Its primary advantages are:

-

High Regioselectivity: The fluorine atom is introduced precisely at the position of the original amino group.

-

Broad Substrate Scope: It is tolerant of a wide range of functional groups, including the deactivating nitro group present in our precursor.

-

Reliability: It is a well-established and extensively documented transformation in organic synthesis.[3][9]

This guide will therefore focus exclusively on this pathway.

Mechanistic Deep Dive: The Balz-Schiemann Reaction

The synthesis proceeds in three core mechanistic stages, starting from 3,5-dimethyl-4-aminonitrobenzene.

Step 1: Diazotization

The reaction is initiated by treating the primary aromatic amine with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like fluoroboric acid (HBF₄). The process begins with the protonation of nitrous acid and subsequent loss of water to form the highly electrophilic nitrosyl cation (NO⁺).[5] The lone pair of the primary amine then attacks the nitrosyl cation, leading to a cascade of proton transfers and dehydration to yield the stable aryl diazonium cation.

Step 2: Precipitation of the Aryl Diazonium Tetrafluoroborate Salt

When fluoroboric acid is used as the acid source, the diazonium cation combines with the tetrafluoroborate anion (BF₄⁻) to form a diazonium tetrafluoroborate salt. These salts are often sparingly soluble in the reaction medium and can be isolated as a solid precipitate. This isolation is a key advantage, as it allows for the purification of the intermediate before the final, energy-intensive step.

Step 3: Thermolysis and Fluorination

The isolated and dried diazonium tetrafluoroborate salt is subjected to thermal decomposition. Upon heating, the C-N bond cleaves, releasing gaseous nitrogen—a thermodynamically favorable process that drives the reaction forward.[5] This generates a short-lived, highly reactive aryl cation intermediate.[4] The fluoride ion from the tetrafluoroborate counterion then acts as a nucleophile, attacking the aryl cation to form the final product, this compound, along with boron trifluoride (BF₃) gas.[5]

Synthesis Pathway Diagram

Caption: The Balz-Schiemann reaction pathway for synthesis.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established methodologies and should be performed by qualified personnel with appropriate risk assessments.

Materials and Reagents

-

3,5-Dimethyl-4-aminonitrobenzene

-

Fluoroboric acid (HBF₄, 48% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Methanol (reagent grade)

-

Diethyl ether (reagent grade)

-

Sand or a high-boiling mineral oil

-

Standard laboratory glassware

-

Magnetic stirrer and hot plate

-

Büchner funnel and vacuum flask

Step-by-Step Synthesis Procedure

-

Diazotization: In a 500 mL beaker, dissolve 20.0 g of 3,5-dimethyl-4-aminonitrobenzene in 100 mL of 48% fluoroboric acid. The mixture may require gentle warming to achieve full dissolution.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of 8.5 g of sodium nitrite in 25 mL of deionized water and cool it to 0 °C.

-

Slowly add the cold sodium nitrite solution dropwise to the stirred amine-acid mixture. Maintain the temperature below 10 °C throughout the addition. A thick precipitate of the diazonium tetrafluoroborate salt will form.

-

After the addition is complete, continue stirring the slurry in the ice bath for an additional 30 minutes.

Purification and Isolation of Intermediate

-

Collect the precipitated diazonium salt by vacuum filtration using a Büchner funnel.

-

Wash the filter cake sequentially with 50 mL of ice-cold water, 50 mL of cold methanol, and finally 50 mL of cold diethyl ether to facilitate drying.[10]

-

Press the solid as dry as possible on the funnel and then air-dry it on a watch glass away from direct heat or sunlight. Caution: Do not use an oven, as diazonium salts can be explosive upon heating when dry.[4]

Thermal Decomposition

-

Place the thoroughly dried diazonium salt in a large flask. Loosely mix it with an equal weight of sand to help distribute heat evenly.

-

Fit the flask with a condenser set for distillation.

-

Heat the flask gently in a sand or oil bath. The decomposition will begin, evidenced by the evolution of nitrogen and boron trifluoride gases.

-

The crude this compound will distill over as a yellowish oil. Continue heating until gas evolution ceases.

Final Purification

-

The collected distillate can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to yield the final product as a solid.

Data Summary and Expected Outcomes

The following table summarizes key physicochemical properties for the target compound.[7]

| Property | Value |

| Molecular Formula | C₈H₈FNO₂ |

| Molecular Weight | 169.15 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 42-43 °C |

| Boiling Point | 111-112 °C (at reduced pressure) |

| Expected Yield | 50-70% (typical for Balz-Schiemann) |

Critical Safety and Handling Protocols

Handling of Nitroaromatic Compounds

Nitroaromatic compounds are toxic and should be handled with care.[11][12] They can be absorbed through the skin and may cause health issues upon overexposure.[13] All manipulations should be performed in a well-ventilated fume hood.

Risks Associated with Diazonium Salts

Aryl diazonium salts, particularly when dry, are thermally unstable and can decompose explosively.[4][5] They should never be heated directly as a dry solid, except in small quantities during the decomposition step. Avoid friction, grinding, or shock.

Personal Protective Equipment (PPE) and Waste Disposal

-

PPE: Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves. A blast shield should be used during the thermal decomposition step.

-

Waste Disposal: Acidic and organic waste should be collected in separate, properly labeled containers for disposal according to institutional guidelines. Any residual diazonium salt should be decomposed by adding it to a solution of a reducing agent (e.g., hypophosphorous acid) before disposal.

Conclusion and Future Perspectives

The Balz-Schiemann reaction provides a reliable and regioselective method for the synthesis of this compound. By understanding the underlying mechanism and adhering to strict safety protocols, researchers can effectively produce this valuable intermediate for applications in drug discovery and development. Modern adaptations, such as using ionic liquids or continuous-flow setups, may offer pathways to improve the safety and scalability of this classic transformation for industrial applications.[4]

References

- Wikipedia. Balz–Schiemann reaction. [Link]

- Allen. Balz-Schiemann Reaction: Mechanism, Formula & Uses. [Link]

- Grokipedia. Balz–Schiemann reaction. [Link]

- Organic Chemistry Portal. Balz-Schiemann Reaction. [Link]

- Peko, K. et al. (2021).

- BYJU'S. Balz Schiemann Reaction Mechanism. [Link]

- Peko, K. et al. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates.

- Peko, K. et al. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates.

- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]

- Wikipedia. Sandmeyer reaction. [Link]

- Wang, Z. et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. [Link]

- ILO Encyclopaedia of Occupational Health and Safety.

- ACS Publications. Runaway Reaction Hazards in Processing Organic Nitro Compounds. [Link]

- PubChem. This compound. [Link]

- ResearchGate.

- ACS Publications. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. [Link]

- MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]

- Thieme.

- PrepChem.com. Synthesis of 2-fluoro-5-nitro-toluene. [Link]

- Google Patents.

- Google Patents. CN101177400A - Method for producing 2-fluorin-3-nitrotoluene.

- YouTube. Nitrobenzene to 1,3,5-tribromo-2-fluorobenzene. [Link]

- Google Patents.

- ResearchGate. One-Pot Fluoro-de-diazoniation of Anilines in Organic Medium. [Link]

- PrepChem.com. Synthesis of 2-fluoro-5-acetyl-nitro benzene. [Link]

- AXEL. 85-4985-54 this compound 100mg 417654. [Link]

- NIH.

- Canadian Science Publishing.

- ResearchGate. A One-Pot Diazotation–Fluorodediazoniation Reaction and Fluorine Gas for the Production of Fluoronaphthyridines. [Link]

- Google Patents. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes.

- Organic Syntheses. "Fluorobenzene". [Link]

Sources

- 1. This compound | 1736-85-2 [chemicalbook.com]

- 2. Buy this compound | 1736-85-2 [smolecule.com]

- 3. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 4. grokipedia.com [grokipedia.com]

- 5. byjus.com [byjus.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. This compound | C8H8FNO2 | CID 11367232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 9. Balz-Schiemann Reaction [organic-chemistry.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nitrocompounds, Aromatic [iloencyclopaedia.org]

- 13. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-Fluoro-1,3-dimethyl-5-nitrobenzene: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-Fluoro-1,3-dimethyl-5-nitrobenzene (FDM-nitrobenzene), a key intermediate in synthetic organic chemistry. Given the limited availability of public experimental spectra for this specific compound, this document leverages high-fidelity predictive modeling and foundational spectroscopic principles to offer an in-depth characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of FDM-nitrobenzene through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction to this compound

This compound, with the molecular formula C₈H₈FNO₂, is a substituted aromatic compound.[1] Its structure, featuring a fluorine atom, two methyl groups, and a nitro group on a benzene ring, makes it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents. Accurate and unambiguous structural confirmation is paramount in any synthetic workflow, and spectroscopic methods provide the necessary tools for this validation. This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data for FDM-nitrobenzene, offering a detailed interpretation of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. The chemical environment of each nucleus gives rise to a unique resonance frequency, providing a detailed map of the molecular architecture.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of FDM-nitrobenzene is predicted to exhibit distinct signals for the aromatic protons and the methyl groups. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring. The strongly electron-withdrawing nitro group will significantly deshield adjacent protons, shifting their resonance to a higher frequency (downfield). The fluorine atom, being highly electronegative, also exerts a deshielding effect, though its influence is modulated by through-space and through-bond couplings.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

A standard protocol for acquiring a high-resolution ¹H NMR spectrum of a small organic molecule like FDM-nitrobenzene is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative analysis.[2][3][4][5]

-

Instrument Setup: Place the NMR tube in the spectrometer. Standard acquisition parameters on a 400 MHz or 500 MHz spectrometer are typically sufficient. This includes setting the appropriate spectral width, acquisition time, and relaxation delay.

-

Data Acquisition: Acquire the Free Induction Decay (FID) signal. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: Perform a Fourier transform on the FID to obtain the frequency-domain spectrum. Phase and baseline corrections are then applied to yield the final spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-4/H-6 | 8.0 - 8.2 | Doublet (d) | ~2-3 Hz |

| CH₃ at C1/C3 | 2.3 - 2.5 | Singlet (s) | N/A |

Interpretation of the Predicted ¹H NMR Spectrum:

-

Aromatic Protons (H-4/H-6): The two equivalent aromatic protons are expected to appear as a doublet in the downfield region of the spectrum (around 8.0-8.2 ppm). This significant deshielding is primarily due to the strong electron-withdrawing effect of the nitro group at the C-5 position. The multiplicity is predicted to be a doublet due to coupling with the fluorine atom at the C-2 position (meta coupling), with a small coupling constant of approximately 2-3 Hz.

-

Methyl Protons (CH₃ at C1/C3): The six equivalent protons of the two methyl groups are predicted to resonate as a single, sharp peak (singlet) in the upfield region (around 2.3-2.5 ppm). Their equivalence arises from the symmetry of the molecule.

Diagram 1: Molecular Structure and ¹H NMR Assignments

Caption: A simplified workflow for Electron Ionization Mass Spectrometry.

Predicted Mass Spectrum of this compound:

-

Molecular Ion (M⁺•): The molecular weight of C₈H₈FNO₂ is 169.15 g/mol . T[1]herefore, the molecular ion peak is expected at m/z = 169 . This peak should be reasonably abundant in the EI spectrum.

-

Key Fragmentation Pathways: Nitroaromatic compounds undergo characteristic fragmentation patterns. C[6]ommon fragmentation pathways for FDM-nitrobenzene are predicted to include:

-

Loss of NO₂: A prominent fragment ion is expected at m/z = 123 ([M - NO₂]⁺), corresponding to the loss of a nitro radical (•NO₂).

-

Loss of NO and CO: Sequential loss of nitric oxide (NO) and carbon monoxide (CO) from the molecular ion or subsequent fragments is also possible, leading to ions at m/z = 139 ([M - NO]⁺) and further fragmentation.

-

Loss of a Methyl Radical: Fragmentation involving the loss of a methyl radical (•CH₃) from the molecular ion could lead to a fragment at m/z = 154 ([M - CH₃]⁺).

-

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Identity |

| 169 | [C₈H₈FNO₂]⁺• (Molecular Ion) |

| 154 | [C₇H₅FNO₂]⁺ |

| 139 | [C₈H₈FN]⁺• |

| 123 | [C₈H₈F]⁺ |

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a robust framework for the structural verification of this compound. The provided experimental protocols represent standard methodologies for acquiring high-quality spectroscopic data. By combining these predictive insights with established spectroscopic principles, researchers can confidently identify and characterize this compound in their synthetic endeavors.

References

- Zwiener, G., & Glauner, T. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 41(11), 1433-1443.

- Pitt, T. (2015). Understanding Electron Ionization Processes for GC–MS.

- Wikipedia. (2024). Electron ionization.

- Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy.

- Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?.

- Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.

- J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.

- PubChem. (n.d.). This compound.

Sources

- 1. This compound | C8H8FNO2 | CID 11367232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. tandfonline.com [tandfonline.com]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. thieme-connect.de [thieme-connect.de]

- 6. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide to the Safe Handling and Application of 2-Fluoro-1,3-dimethyl-5-nitrobenzene

Authored for Drug Development and Research Professionals

This document provides a comprehensive technical overview of the safety, handling, and toxicological profile of 2-Fluoro-1,3-dimethyl-5-nitrobenzene (CAS No. 1736-85-2). As an intermediate in the synthesis of novel therapeutics, such as androgen receptor antagonists, a thorough understanding of its properties is critical for ensuring laboratory safety and experimental integrity.[1][2] This guide moves beyond a standard Safety Data Sheet (SDS) to provide context, rationale, and actionable protocols grounded in the specific hazards posed by halogenated nitroaromatic compounds.

Hazard Identification and Risk Profile

This compound is a multi-hazard substance that demands careful risk assessment prior to use. The primary dangers are associated with its acute toxicity and irritant properties.[3][4] A summary of its formal GHS classification provides an immediate overview of the risks.

GHS Classification Summary:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[4]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[4]

The presence of the nitro group on the aromatic ring is a key structural feature driving its toxicological profile. Nitroaromatic compounds are known for their potential to be readily absorbed through the skin and can exhibit systemic toxicity.[5][6] The primary acute health hazard for this class of compounds is often cyanosis (a bluish discoloration of the skin due to a lack of oxygen in the blood), with chronic exposure potentially leading to anaemia.[6]

Caption: GHS Hazard summary for this compound.

Core Principles of Safe Handling: A Risk-Based Approach

Merely listing personal protective equipment (PPE) is insufficient. An effective safety culture is built on understanding why specific precautions are necessary. The handling of this compound should be governed by its potential for skin absorption, respiratory irritation, and oral toxicity.

Exposure Control Hierarchy:

-

Engineering Controls (Primary Barrier): All work involving solid or dissolved this compound must be conducted in a certified chemical fume hood.[7] This is the most critical step in minimizing inhalation exposure to dust or aerosols, which can cause respiratory irritation.[8] The fume hood also provides a contained space in case of an accidental spill.

-

Administrative Controls (Procedural Safety): Access to areas where this compound is used should be restricted to trained personnel. All users must be familiar with this guide and the location of emergency equipment, such as safety showers and eyewash stations.[7] Implement a "buddy system" for particularly hazardous or large-scale operations.

-

Personal Protective Equipment (PPE) (Secondary Barrier): PPE is the last line of defense and must be selected to address the specific hazards of skin contact, eye damage, and accidental ingestion.

-

Hand Protection: Wear nitrile gloves. Inspect gloves for pinholes or tears before each use. Given that many nitroaromatics are readily absorbed through the skin, double-gloving is a prudent measure for extended operations or when handling concentrated solutions.[6] Contaminated gloves must be removed immediately and disposed of as hazardous waste.

-

Eye Protection: Chemical safety goggles are mandatory.[7] A face shield should be worn in addition to goggles when there is a significant risk of splashes, such as during transfers of large volumes of liquid or when heating solutions.

-